molecular formula C20H29F3N4O B2565706 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034501-44-3

1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2565706
CAS No.: 2034501-44-3
M. Wt: 398.474
InChI Key: MDEDNZUUOGHFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine ( 2034501-44-3) is a synthetic organic compound with the molecular formula C20H29F3N4O and a molecular weight of 398.47 g/mol . This complex molecule features a piperazine core, a common structural motif in medicinal chemistry, which is bridged to a piperidine ring that is further functionalized with an oxolane (tetrahydrofuran) group . A key feature of its structure is the 5-(trifluoromethyl)pyridin-2-yl moiety; the trifluoromethyl group is known to significantly influence a compound's electronic properties, metabolic stability, and membrane permeability, making it a valuable structural element in the development of agrochemicals and pharmaceuticals . Piperazine derivatives are investigated for a wide spectrum of biological activities. Recent scientific literature highlights the role of similar trifluoromethylpyridine piperazine derivatives in agricultural research, where they have shown promise as antiviral agents by acting as plant immune activators . Furthermore, piperidine and piperazine-based compounds are frequently explored in pharmaceutical research for their potential as enzyme inhibitors, such as autotaxin inhibitors, and for targeting central nervous system receptors . The specific research applications and biological profile of this compound are an active area of investigation, positioning this compound as a valuable building block and tool compound for discovery chemists and biologists. This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

1-[1-(oxolan-2-ylmethyl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O/c21-20(22,23)16-3-4-19(24-14-16)27-11-9-26(10-12-27)17-5-7-25(8-6-17)15-18-2-1-13-28-18/h3-4,14,17-18H,1-2,5-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEDNZUUOGHFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperidine ring: This can be achieved through the reaction of appropriate amines with cyclic ketones or aldehydes under reductive amination conditions.

    Introduction of the oxolan-2-yl group: This step involves the alkylation of the piperidine nitrogen with oxolan-2-ylmethyl halides.

    Formation of the piperazine ring: This is typically done by reacting the intermediate with a suitable piperazine derivative.

    Attachment of the trifluoromethylpyridine group: This final step involves the coupling of the piperazine intermediate with 5-(trifluoromethyl)pyridine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or piperazine nitrogen atoms using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.

Scientific Research Applications

1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[(oxolan-2-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues differ in substituents on the piperidine ring or pyridine moiety, impacting physicochemical and pharmacological properties.

Compound Name Piperidine Substituent Pyridine Substituent Molecular Weight Key Features Biological Activity (if reported) Reference
Target Compound Oxolan-2-ylmethyl 5-(trifluoromethyl) 409.456 Five-membered ether ring Not reported
1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine Oxan-4-yl (tetrahydropyran) 5-(trifluoromethyl) ~423.49* Six-membered ether ring (increased lipophilicity) Not reported
1-{1-[(3-Methylisoxazol-5-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 3-Methylisoxazol-5-ylmethyl 5-(trifluoromethyl) 409.456 Aromatic heterocycle (potential π-π interactions) Not reported
1-{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine 5-Methylthiophen-2-ylmethyl 6-(trifluoromethyl) ~447.46* Thiophene (sulfur-containing), pyridine positional isomer Not reported
1-(4-Chloro-benzenesulfonyl)-4-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)piperazine 4-Chlorobenzenesulfonyl 3-chloro-5-(trifluoromethyl) 454.29 Bulky sulfonyl group (reduced solubility) Not reported
1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine None (simplified structure) 5-(trifluoromethyl) 231.22 Parent piperazine scaffold Intermediate for dopamine receptor ligands

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Substituent Effects on Lipophilicity: The oxolan-2-ylmethyl group in the target compound provides moderate lipophilicity compared to the more lipophilic tetrahydropyran (oxan-4-yl) analogue .

Trifluoromethyl Position :

  • The 6-(trifluoromethyl)pyridin-2-yl isomer () may exhibit altered binding kinetics compared to the 5-position due to steric or electronic differences .

Biological Implications :

  • Sulfonyl-containing analogues () show reduced solubility, which may limit bioavailability despite strong receptor affinity .
  • The parent piperazine () is a common intermediate for dopamine D2/D3 ligands, suggesting the target compound may share similar targets .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of piperidine with oxolan-2-ylmethyl bromide, followed by coupling with 1-[5-(trifluoromethyl)pyridin-2-yl]piperazine (similar to ’s method using WSC·HCl/HOBt) .
  • Ca(NTf2)2 -mediated SuFEx reactions () could also be applicable for introducing sulfonyl groups in analogues .

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